molecular formula C7H14N2O3 B14228242 Ethyl (4-amino-4-oxo-2-butanyl)carbamate CAS No. 756579-83-6

Ethyl (4-amino-4-oxo-2-butanyl)carbamate

Cat. No.: B14228242
CAS No.: 756579-83-6
M. Wt: 174.20 g/mol
InChI Key: ZPKZWIFFQCKNDI-UHFFFAOYSA-N
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Description

Ethyl (4-amino-4-oxo-2-butanyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-amino-4-oxo-2-butanyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-4-oxo-2-butanyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or amines.

Scientific Research Applications

Ethyl (4-amino-4-oxo-2-butanyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-amino-4-oxo-2-butanyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-amino-4-oxo-2-butanyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific fields.

Properties

CAS No.

756579-83-6

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl N-(4-amino-4-oxobutan-2-yl)carbamate

InChI

InChI=1S/C7H14N2O3/c1-3-12-7(11)9-5(2)4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11)

InChI Key

ZPKZWIFFQCKNDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)CC(=O)N

Origin of Product

United States

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